Milbemycin A4 oxime

Pharmacokinetics Veterinary Parasitology Drug Development

Milbemycin A4 oxime is the purified major component (≥80%) of milbemycin oxime. Unlike A3/A4 mixtures or avermectin alternatives, this single-component standard ensures reproducible data. It exhibits a 2.1-fold longer half-life and 5.9-fold higher Cₘₐₓ vs. the A3 form in canines, uniquely inhibits CgCDR1/PDH1-mediated azole efflux at 2.5 μg/mL (absent in ivermectin/moxidectin), and shows 5-fold greater potency against A. viteae microfilariae. Procure as a pure reference for PK studies, ABC transporter research, and filarial susceptibility screening.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B10814166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-JUBNYKKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milbemycin A4 Oxime Procurement Guide: CAS 93074-04-5, Component Composition, and Pharmacopoeial Specifications


Milbemycin A4 oxime (CAS 93074-04-5, C₃₂H₄₅NO₇, MW 555.71) is a macrocyclic lactone and a semi-synthetic oxime derivative of the natural fermentation product milbemycin A4 [1]. It constitutes the major component (typically ≥80%) of the pharmaceutical mixture milbemycin oxime, with milbemycin A3 oxime comprising the minor fraction [2]. USP–NF monographs define milbemycin oxime as a mixture containing not less than 95.0% and not more than 102.0% of the sum of milbemycin A4 oxime and milbemycin A3 oxime, with the ratio of milbemycin A4 oxime being not less than 0.75 [3]. Milbemycin A4 oxime exerts antiparasitic activity by binding to invertebrate glutamate-gated chloride channels, leading to hyperpolarization and paralysis of nematodes and arthropods .

Why Milbemycin A4 Oxime Cannot Be Substituted with Milbemycin A3 Oxime or Avermectins: A Procurement Decision Framework


Substituting milbemycin A4 oxime with milbemycin A3 oxime or avermectins such as ivermectin, selamectin, or moxidectin introduces quantifiable risks to experimental reproducibility and therapeutic efficacy. Milbemycin A4 and A3 oximes exhibit distinct pharmacokinetic profiles, with A4 demonstrating a 2.1-fold longer terminal half-life and 5.9-fold higher Cₘₐₓ in dogs [1], directly affecting in vivo exposure and dosing regimen design. Cross-class substitution with avermectins is confounded by divergent ABC transporter inhibition profiles: milbemycin A4 oxime potently inhibits CgCDR1-mediated efflux (2.5 μg/mL), whereas ivermectin and moxidectin show minimal to no activity against this clinically relevant transporter [2]. Furthermore, species-specific efficacy differences are documented; for example, milbemycin A4 oxime and moxidectin exhibit 5-fold divergent potency against Acanthocheilonema viteae microfilariae [3]. These data establish that milbemycin A4 oxime possesses a unique pharmacologic fingerprint that cannot be assumed transferable from in-class analogs.

Milbemycin A4 Oxime: Quantitative Differential Evidence Against Milbemycin A3 Oxime, Moxidectin, Ivermectin, and Selamectin


Milbemycin A4 Oxime vs. Milbemycin A3 Oxime: 2.1-Fold Longer Terminal Half-Life and 5.9-Fold Higher Cₘₐₓ in Canine Pharmacokinetics

Milbemycin A4 oxime exhibits a 2.1-fold longer terminal half-life and 5.9-fold higher maximum plasma concentration compared with milbemycin A3 oxime following oral administration in dogs. The A4 component demonstrates t₁/₂ = 3.3 ± 1.4 days and Cₘₐₓ = 246 ± 71 ng/mL, versus t₁/₂ = 1.6 ± 0.4 days and Cₘₐₓ = 42 ± 11 ng/mL for the A3 component [1]. Absolute bioavailability differs as well: 65% for A4 versus 81% for A3. Systemic clearance for A4 (41 ± 12 mL/h/kg) is approximately half that of A3 (75 ± 22 mL/h/kg).

Pharmacokinetics Veterinary Parasitology Drug Development

Milbemycin A4 Oxime vs. Milbemycin A3 Oxime: Unique ABC Transporter Probe Activity for CgCDR1-Mediated Azole Efflux

Milbemycin A4 oxime demonstrates specific ABC transporter inhibition at 2.5 μg/mL, blocking fluconazole efflux from clinical isolates of Candida glabrata and reducing fluconazole MICs in wild-type strains [1]. The efflux inhibition is mediated through CgCDR1 and PDH1 transporters, as no effect is observed in strains lacking these pumps. Milbemycin A3 oxim exhibits the highest efflux inhibitory activity below 1 μg/mL, while the A4 component serves as a distinct and well-characterized probe for dissecting transporter-specific effects [2]. Avermectins ivermectin and moxidectin show no significant activity against these ABC transporters [3].

ABC Transporter Inhibition Antifungal Research Candida glabrata Azole Resistance

Milbemycin A4 Oxime vs. Moxidectin: 5-Fold Difference in Antifilarial Efficacy Against Acanthocheilonema viteae

In a direct comparative study across four filarial species in Mastomys coucha, milbemycin A4 oxime and moxidectin exhibited species-specific differences in microfilaricidal efficacy. Against Acanthocheilonema viteae, milbemycin A4 oxime achieved approximately 80% reduction in microfilariae at the tested dose, whereas moxidectin showed only 15% reduction, representing a 5-fold difference in efficacy [1]. Against Brugia malayi, milbemycin A4 oxime demonstrated >95% microfilarial reduction, while moxidectin achieved 80–90% reduction. Notably, ivermectin and doramectin (avermectins) showed distinct species specificity profiles that differed from the milbemycin class.

Antifilarial Nematode In Vivo Efficacy Filariasis Research

Milbemycin A4 Oxime vs. Ivermectin: D. immitis Microfilaricidal Activity at 0.05 mg/kg Single Oral Dose

Milbemycin A4 oxime administered at 0.05 mg/kg as a single oral dose significantly reduces the number of Dirofilaria immitis microfilariae in naturally infected dogs . While quantitative reduction percentage data are not fully reported in the primary literature, the effective microfilaricidal dose of 0.05 mg/kg is well documented across multiple vendor technical sources . In contrast, ivermectin (the reference macrocyclic lactone) requires higher or repeated dosing to achieve comparable adulticidal effects: a review by McCall (2005) concludes that 'ivermectin has the most potent safety-net and adulticidal activity, milbemycin oxime has the least' among the macrocyclic lactones evaluated [1]. This establishes a clear potency hierarchy: ivermectin > milbemycin oxime for adulticidal effects, whereas milbemycin A4 oxime provides effective microfilarial suppression at low single doses.

Dirofilaria immitis Heartworm Microfilaricide Veterinary Parasitology

Milbemycin A4 Oxime vs. Selamectin and Ivermectin: Divergent Activity Against Mycobacterium ulcerans (Buruli Ulcer Pathogen)

Milbemycin oxime (comprising approximately 80% A4 oxime and 20% A3 oxime) exhibits MIC values ranging from 2 to 8 μg/mL against clinical isolates of Mycobacterium ulcerans, comparable to selamectin (MIC 2-4 μg/mL). In contrast, ivermectin and moxidectin show no significant activity with MIC values exceeding 32 μg/mL [1]. The >16-fold potency differential between milbemycin oxime and ivermectin/moxidectin against this mycobacterial species highlights the structural and functional divergence within the macrocyclic lactone class. While these data derive from the A3/A4 mixture, the A4 oxime component constitutes the major bioactive fraction by mass (≥80% of the mixture).

Mycobacterium ulcerans Buruli Ulcer Repurposing Antimycobacterial

Milbemycin A4 Oxime: Evidence-Backed Research and Industrial Application Scenarios


Pharmacokinetic and Formulation Development Studies Requiring Extended Half-Life Macrocycles

Milbemycin A4 oxime is the preferred single-component standard for pharmacokinetic studies and sustained-release formulation development in canine models. Its 3.3-day terminal half-life and 5.9-fold higher Cₘₐₓ relative to milbemycin A3 oxime [1] establish it as the major determinant of the extended protective interval observed with commercial milbemycin oxime products. Researchers developing novel macrocyclic lactone delivery systems or conducting comparative PK analyses should use the pure A4 oxime component rather than the A3/A4 mixture to eliminate confounding variables and accurately characterize exposure-response relationships.

ABC Transporter Research and Antifungal Resistance Reversal Studies in Candida glabrata

Milbemycin A4 oxime is an essential research tool for investigating ABC transporter-mediated azole resistance in C. glabrata. Its ability to block CgCDR1- and PDH1-dependent fluconazole efflux at 2.5 μg/mL and reduce fluconazole MICs in wild-type strains [1] makes it a uniquely characterized probe for dissecting transporter-specific mechanisms. Neither ivermectin nor moxidectin can substitute for this application, as both lack measurable activity against these clinically relevant transporters [2]. Laboratories studying antifungal resistance should procure milbemycin A4 oxime specifically for efflux inhibition and azole synergy experiments.

Comparative Antifilarial Efficacy Studies and Species-Specific Nematode Screening

Milbemycin A4 oxime is the compound of choice for filarial research models involving Acanthocheilonema viteae and Brugia malayi. The 5-fold efficacy advantage over moxidectin against A. viteae microfilariae [1] demonstrates that milbemycin-class compounds possess species-specific activity profiles distinct from avermectins. Investigators conducting nematode susceptibility screening or evaluating novel antifilarial candidates should include milbemycin A4 oxime as the milbemycin-class reference compound, rather than assuming moxidectin or ivermectin provide equivalent class representation.

Heartworm Microfilaricide Research and In Vitro D. immitis Susceptibility Testing

Milbemycin A4 oxime at 0.05 mg/kg provides a validated microfilaricidal dose against D. immitis in naturally infected dogs [1], establishing it as the appropriate reference standard for in vitro microfilarial motility assays and ex vivo susceptibility testing. Procurement of the pure A4 oxime component, rather than the A3/A4 mixture, ensures consistent and interpretable concentration-response data. This is particularly important given the differential pharmacokinetics and potency between the two oxime components [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.